1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
The compound seems to be a complex organic molecule with several functional groups including a furan ring, a piperidine ring, and an imidazolidine-2,4-dione group. The furan ring is a heterocyclic compound with a five-membered ring which includes oxygen . The piperidine ring is a common motif in many natural products and pharmaceuticals . The imidazolidine-2,4-dione group is a core structure in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the furan ring can undergo reactions like electrophilic substitution and oxidation . Similarly, the imidazolidine-2,4-dione group can participate in reactions like ring-opening .Scientific Research Applications
Synthesis and Derivative Generation
Research on related compounds indicates a focus on the synthesis of novel derivatives with potential therapeutic applications. For example, the development of new isoxazole, imidazo[1,2-a]pyridine, and benzothiazine derivatives from hydroximoyl halides explores the chemical versatility and the potential for creating compounds with specific biological activities (A. Abdelhamid et al., 1992). Similarly, the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlight the ongoing efforts to discover new molecules with potential pharmacological benefits (Sandeep Kumar et al., 2013).
Structural and Activity Relationship Studies
Studies often focus on understanding the structural and activity relationships of compounds. For instance, research on anti-arrhythmic properties of imidazolidine-2,4-dione derivatives provides insights into how structural modifications can impact biological activity, offering a pathway for the development of targeted therapies (E. Pękala et al., 2005).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of azole derivatives, including those derived from furan compounds, are a significant area of research. These studies demonstrate the potential for developing new treatments based on the biological activities of these compounds (Serap Başoğlu et al., 2013). Additionally, the exploration of novel naphtho[2,3-b]furan-4,9-diones for their absorption behaviors and potential as chromogenic sensors indicates the diverse applications of furan derivatives in both therapeutic and diagnostic fields (Hongying Tang et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
1-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c18-17(19,20)11-23-15(25)10-22(16(23)26)12-5-7-21(8-6-12)14(24)4-3-13-2-1-9-27-13/h1-4,9,12H,5-8,10-11H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXIHQMMVFOFQO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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